2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide
Overview
Description
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a cyano group, a dichlorophenyl group, and a pyridinyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 3,4-dichloroaniline with 3-(pyridin-3-yl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group may participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives of the pyridinyl group.
Reduction: Amino derivatives of the cyano group.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the dichlorophenyl and pyridinyl groups could participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-2-yl)propanamide: Similar structure but with the pyridinyl group at a different position.
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-4-yl)propanamide: Another positional isomer.
2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)butanamide: Similar structure with a butanamide backbone instead of propanamide.
Uniqueness
The specific arrangement of functional groups in 2-cyano-N-(3,4-dichlorophenyl)-3-(pyridin-3-yl)propanamide may confer unique chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing targeted chemical probes or therapeutic agents.
Properties
IUPAC Name |
2-cyano-N-(3,4-dichlorophenyl)-3-pyridin-3-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-13-4-3-12(7-14(13)17)20-15(21)11(8-18)6-10-2-1-5-19-9-10/h1-5,7,9,11H,6H2,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTLCNJYFDTSSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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